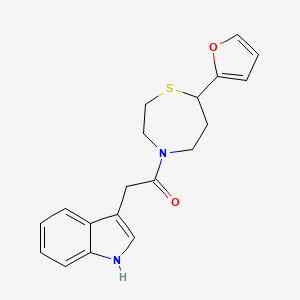
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with several different receptors, including serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. It has also been found to affect the release of certain neurotransmitters, such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has also been found to affect the expression of certain genes and proteins in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone in lab experiments is its specificity for certain receptors and neurotransmitter systems. This compound has been found to have a high affinity for serotonin receptors, for example, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations.
Future Directions
There are many potential future directions for research on 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone. One area of interest is its potential therapeutic applications for various psychiatric and neurological disorders. Another area of interest is its role in neuroplasticity and cognitive function, particularly in the aging brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesis Methods
The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 2-(1H-indol-3-yl)ethanamine with 7-(furan-2-yl)-1,4-thiazepane-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified using standard techniques, such as column chromatography.
Scientific Research Applications
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. It has also been found to have potential therapeutic applications for conditions such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(24-11-9-21)17-6-3-10-23-17/h1-6,10,13,18,20H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMDRPHXXCIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)

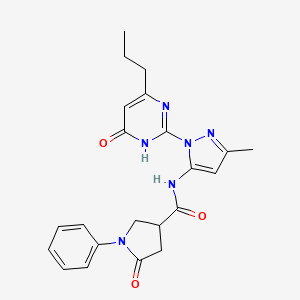
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
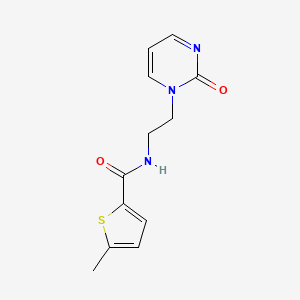
![N-[2-(3-hydroxyquinoxalin-2-yl)-4-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2794001.png)
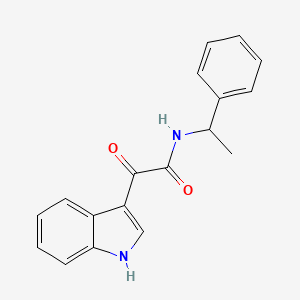
![1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one](/img/structure/B2794007.png)
![1-(4-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2794010.png)
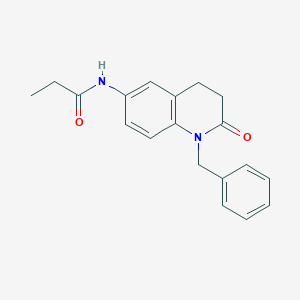

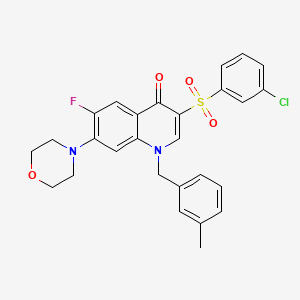
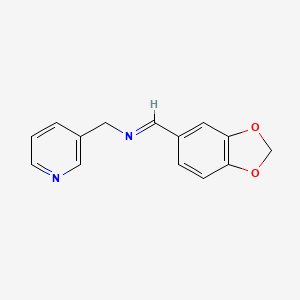
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)